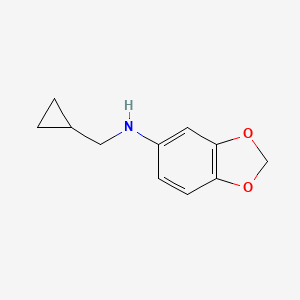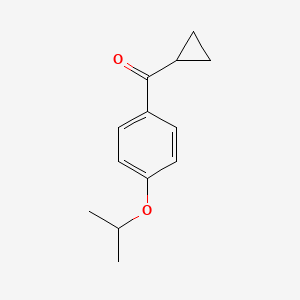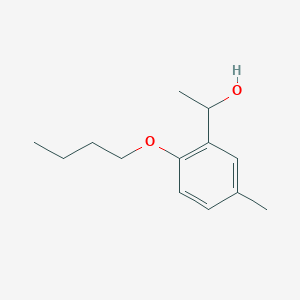
(5-p-Tolylthiophen-2-yl)methanol
Overview
Description
(5-p-Tolylthiophen-2-yl)methanol is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipid Dynamics and Biological Membranes
Methanol is used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. The research shows that methanol significantly influences lipid dynamics, enhancing mixing of lipid populations and increasing the rate of lipid transfer and flip-flop kinetics. These findings are crucial for understanding the structure-function relationship in bilayer compositions, particularly lipid asymmetry. However, methanol can potentially distort the interpretation of lipid scrambling, attributing it to proteins or peptides rather than solvent effects. This highlights the importance of considering solvent interactions in biomembrane and proteolipid studies (Nguyen et al., 2019).
Solvent Effects on Chemical Reactions
Methanol's solvation properties, akin to those of water, make it a commonly used solvent for chemical reactions. The performance of continuum solvation models like SM8 and SMD in methanol was evaluated for pKa prediction of carboxylic acids, phenols, and amines. The research suggests that these models perform similarly in methanol as in water, making methanol a reliable solvent for various chemical processes (Miguel et al., 2014).
Catalysis and Chemical Synthesis
Methanol is used in the synthesis of various chemicals, acting as a catalyst and reactant. For instance, the condensation of glycerol with different aldehydes and ketones, in the presence of solid acids as catalysts, leads to the formation of potential novel platform chemicals like [1,3]dioxan-5-ols. These compounds are of particular interest as precursors for 1,3-propanediol derivatives, emphasizing the role of methanol in facilitating and directing chemical reactions (Deutsch et al., 2007).
Material Science and Photovoltaics
Methanol is also significant in material science, particularly in the study of poly(3-hexylthiophene-2,5-diyl) (P3HT) and its derivatives, which are used in organic semiconductor devices like OLEDs and solar cells. A study on the structural, electronic, non-linear optical, and thermodynamic properties of P3HT in different solvents, including methanol, revealed that solvents significantly affect these properties. Methanol, in particular, was shown to influence the stability and reactivity of P3HT, indicating its critical role in determining the material properties of organic semiconductor devices (Suleiman et al., 2022).
Properties
IUPAC Name |
[5-(4-methylphenyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYLLEOIWPCEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














